Urinary Metabolite Identification: IHPA as a Specific Biomarker for Mono-Iodotyrosine (MIT) Catabolism Versus Di-IHPA
The compound (IHPA) is established as the primary urinary metabolite of mono-iodotyrosine (MIT) in vivo, directly distinguishing its biochemical origin from 3,5-diiodo-4-hydroxyphenylacetic acid (Di-IHPA), which is the corresponding metabolite of di-iodotyrosine (DIT). [1] This specificity allows for differential monitoring of MIT vs. DIT catabolism, a capability not offered by either the non-iodinated or di-iodinated analogs. [2]
| Evidence Dimension | In vivo metabolic origin / precursor |
|---|---|
| Target Compound Data | 3-iodo-4-hydroxyphenylacetic acid (IHPA) |
| Comparator Or Baseline | 3,5-diiodo-4-hydroxyphenylacetic acid (Di-IHPA) |
| Quantified Difference | IHPA is derived from mono-iodotyrosine (MIT); Di-IHPA is derived from di-iodotyrosine (DIT). |
| Conditions | In vivo study in rats (Sprague-Dawley) following intraperitoneal MIT injection, with metabolites identified via gas chromatography-mass spectrometry (GC-MS). |
Why This Matters
This metabolic specificity enables researchers to trace and quantify distinct branches of the iodine recycling pathway, which is critical for diagnosing specific enzymopathies like iodotyrosine dehalogenase-1 (Dehal1) deficiency.
- [1] Ji, C. X., et al. (2024). Identification and determination of the urinary metabolite of iodotyrosine in vivo. Biochemical and Biophysical Research Communications, 735, 150854. View Source
- [2] Ji, C. X., et al. (2024). Identification and determination of the urinary metabolite of iodotyrosine in vivo. Biochemical and Biophysical Research Communications, 735, 150854. (PMCID: PMC6270557, Figure 3) View Source
